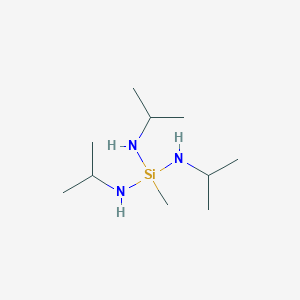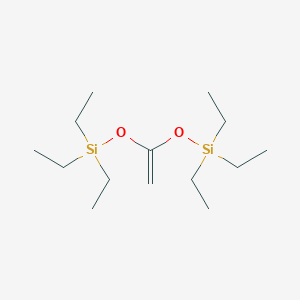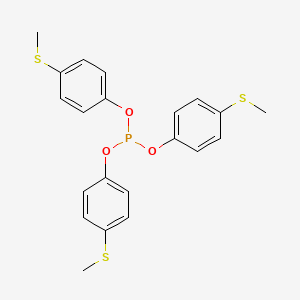
tris(4-methylsulfanylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methylsulfanylphenyl) phosphite is an organophosphorus compound with the molecular formula C21H21O3PS3 It is a phosphite ester, characterized by the presence of three 4-methylsulfanylphenyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methylsulfanylphenyl) phosphite typically involves the reaction of phosphorus trichloride (PCl3) with 4-methylsulfanylphenol in the presence of a base. The reaction proceeds through the formation of intermediate chlorophosphites, which are subsequently converted to the desired phosphite ester. Common bases used in this reaction include pyridine and triethylamine, which help neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved using continuous flow reactors, which offer advantages such as shorter reaction times and higher yields compared to traditional batch reactors. The use of microreactors allows for precise control over reaction conditions, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Tris(4-methylsulfanylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
Tris(4-methylsulfanylphenyl) phosphite has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and homogeneous catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a stabilizer in polymer production, helping to prevent degradation during processing
Mechanism of Action
The mechanism of action of tris(4-methylsulfanylphenyl) phosphite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methylsulfanyl groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as an antioxidant in polymer production.
Triphenylphosphine: A widely used ligand in organometallic chemistry
Uniqueness
Tris(4-methylsulfanylphenyl) phosphite is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it a valuable ligand in catalysis .
Properties
CAS No. |
22945-49-9 |
|---|---|
Molecular Formula |
C21H21O3PS3 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
tris(4-methylsulfanylphenyl) phosphite |
InChI |
InChI=1S/C21H21O3PS3/c1-26-19-10-4-16(5-11-19)22-25(23-17-6-12-20(27-2)13-7-17)24-18-8-14-21(28-3)15-9-18/h4-15H,1-3H3 |
InChI Key |
ZQKUPMBUKWVNJW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)SC)OC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



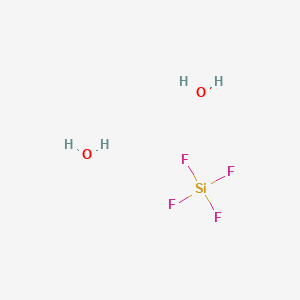
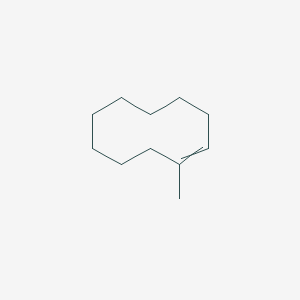

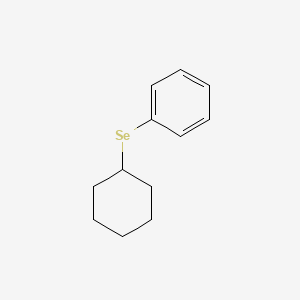



![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

